Methyl 3-(2,4-diaminophenoxy)thiophene-2-carboxylate
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Overview
Description
Methyl 3-(2,4-diaminophenoxy)thiophene-2-carboxylate is a chemical compound with the molecular formula C12H12N2O3S. It is known for its unique structure, which includes a thiophene ring substituted with a methyl ester group and a phenoxy group bearing two amino groups.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 3-(2,4-diaminophenoxy)thiophene-2-carboxylate typically involves the condensation of 2,4-diaminophenol with thiophene-2-carboxylic acid, followed by esterification with methanol. The reaction conditions often include the use of a dehydrating agent such as thionyl chloride or phosphorus oxychloride to facilitate the formation of the ester bond .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would likely be optimized for yield and purity, with careful control of reaction conditions such as temperature, pressure, and the use of catalysts to enhance the efficiency of the reactions .
Chemical Reactions Analysis
Types of Reactions
Methyl 3-(2,4-diaminophenoxy)thiophene-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The amino groups can be oxidized to form nitro groups.
Reduction: The ester group can be reduced to an alcohol.
Substitution: The amino groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophilic substitution reactions may involve reagents like alkyl halides or acyl chlorides.
Major Products Formed
Oxidation: Formation of nitro derivatives.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of substituted thiophene derivatives.
Scientific Research Applications
Methyl 3-(2,4-diaminophenoxy)thiophene-2-carboxylate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with biological molecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Mechanism of Action
The mechanism of action of methyl 3-(2,4-diaminophenoxy)thiophene-2-carboxylate involves its interaction with specific molecular targets. The amino groups can form hydrogen bonds with biological molecules, while the thiophene ring can participate in π-π interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
- Methyl 3-amino-5-(4-methoxyphenyl)thiophene-2-carboxylate
- Methyl thiophene-2-carboxylate
Uniqueness
Methyl 3-(2,4-diaminophenoxy)thiophene-2-carboxylate is unique due to the presence of both amino groups and a phenoxy group on the thiophene ring. This structural feature imparts distinct chemical reactivity and biological activity compared to other thiophene derivatives .
Properties
IUPAC Name |
methyl 3-(2,4-diaminophenoxy)thiophene-2-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O3S/c1-16-12(15)11-10(4-5-18-11)17-9-3-2-7(13)6-8(9)14/h2-6H,13-14H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BHYJCDZZCPONPJ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=CS1)OC2=C(C=C(C=C2)N)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2O3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60377109 |
Source
|
Record name | Methyl 3-(2,4-diaminophenoxy)thiophene-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60377109 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
264.30 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
104636-77-3 |
Source
|
Record name | Methyl 3-(2,4-diaminophenoxy)thiophene-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60377109 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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